molecular formula C12H17NO3 B7892011 Methyl 4-(2-(dimethylamino)ethoxy)benzoate CAS No. 73119-82-1

Methyl 4-(2-(dimethylamino)ethoxy)benzoate

Cat. No.: B7892011
CAS No.: 73119-82-1
M. Wt: 223.27 g/mol
InChI Key: OIWGWKQKBDJZRH-UHFFFAOYSA-N
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Description

Methyl 4-(2-(dimethylamino)ethoxy)benzoate is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.2157 g/mol. This compound is a derivative of benzoic acid and is characterized by the presence of a dimethylamino group attached to the benzene ring through an ethoxy linker.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of 4-(2-(dimethylamino)ethoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group on the benzene ring with a dimethylaminoethanol derivative.

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, including aldehydes and carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as halides and amines can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Benzoic acid derivatives, aldehydes, and carboxylic acids.

  • Reduction Products: Alcohol and amine derivatives.

  • Substitution Products: Halogenated and aminated derivatives.

Scientific Research Applications

Chemistry: Methyl 4-(2-(dimethylamino)ethoxy)benzoate is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: It is investigated for its use in drug delivery systems and as a precursor for pharmaceuticals. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 4-(2-(dimethylamino)ethoxy)benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances the compound's ability to penetrate biological membranes, facilitating its biological activity. The exact pathways and molecular targets vary depending on the specific application and context.

Comparison with Similar Compounds

  • Methyl 4-(dimethylamino)benzoate: Similar structure but lacks the ethoxy linker.

  • Methyl 3-(dimethylamino)benzoate: Similar structure but with the dimethylamino group at a different position on the benzene ring.

  • Methyl 4-(N-methylamino)benzoate: Similar structure but with a single methyl group instead of a dimethylamino group.

Uniqueness: Methyl 4-(2-(dimethylamino)ethoxy)benzoate is unique due to the presence of the ethoxy linker, which influences its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-[2-(dimethylamino)ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-13(2)8-9-16-11-6-4-10(5-7-11)12(14)15-3/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWGWKQKBDJZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001201960
Record name Benzoic acid, 4-[2-(dimethylamino)ethoxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001201960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73119-82-1
Record name Benzoic acid, 4-[2-(dimethylamino)ethoxy]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73119-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[2-(dimethylamino)ethoxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001201960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an ice-water cooled solution of 2-dimethylamino-ethanol (305.0 mg, 3.0 mmol), 4-hydroxy-benzoic acid methyl ester (456.3 mg, 3.0 mmol), and triphenylphosphine (1.59 g, 6.0 mmol) in THF (4 mL) is added DEAD (40% solution in toluene, 2.75 mL, 6.0 mmol) dropwise. After stirred at 22° C. overnight, the reaction mixture is passed through a SGX column, washed with methanol, and eluded with 2M ammonia in methanol. Removal of the solvent gives a crude product, which is used in the next step without purification.
[Compound]
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ice water
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0 (± 1) mol
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305 mg
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456.3 mg
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1.59 g
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reactant
Reaction Step One
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DEAD
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2.75 mL
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4 mL
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Synthesis routes and methods II

Procedure details

Methyl 4-hydroxybenzoate (10 g, 66 mmoles) was dissolved in N,N-dimethylformamide (200 mL). Potassium carbonate (45 g, 0.33 moles) and 2-chloro-N,N-dimethylethylamine hydrochloride (14.2 g, 99 mmoles) were added and the resulting mixture was stirred vigorously at room temperature for 7 days. More 2-chloro-N,N-dimethylethylamine hydrochloride (3 g, 20 mmoles) was added and stirring at room temperature was continued for 2 days. The reaction mixture was poured into water (600 mL) and extraction with ethyl acetate (2×200 mL), washing of the combined organic phases with water (200 mL), drying over MgSO4 and evaporation afforded 11.9 g (81%) of methyl 4-(2-dimethylaminoethoxy)benzoate as an oil.
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10 g
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200 mL
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45 g
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14.2 g
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3 g
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600 mL
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200 mL
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Synthesis routes and methods III

Procedure details

1.52 g (10 mmol) of methyl 4-hydroxybenzoate was dissolved in 40 ml of N,N-dimethylformamide and 2.16 g (15 mmol) of 2-dimethylaminoethyl chloride hydrochloride and 4.15 g (30 mmol) of potassium carbonate were further added. The mixture was heated at 80° C. and stirred overnight. After cooling, water was added to the reaction mixture, the obtained mixture was extracted twice with ethyl acetate, and the extract was washed with brine. The organic phase was dried (Na2SO4) and the solvent was distilled off. The resulting residue was purified by silica gel column chromatography (chloroform:methanol=70:1 to 15:1 (v/v)) to obtain 0.69 g (3.09 mmol) of methyl 4-(2-dimethylaminoethoxy)benzoate as a pale brown oily substance. Its spectroscopic data are as follows:
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1.52 g
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40 mL
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2.16 g
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4.15 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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